molecular formula C13H14FN B11714282 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile

1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile

Cat. No.: B11714282
M. Wt: 203.25 g/mol
InChI Key: ZQZAFSOBUPGFPK-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile is a fluorinated organic compound with the molecular formula C13H14FN. It is known for its unique chemical structure, which includes a cyclopentane ring attached to a carbonitrile group and a fluorinated phenyl ring. This compound is used in various research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile can be synthesized through a multi-step process involving the reaction of 3-fluoro-5-methylbenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions typically involve the use of solvents such as dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic acid.

    Reduction: 1-(3-Fluoro-5-methylphenyl)cyclopentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances its binding affinity and selectivity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biological pathways and developing new therapeutic agents.

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)cyclopentanecarbonitrile
  • 1-(3-Methylphenyl)cyclopentanecarbonitrile
  • 1-(3-Chloro-5-methylphenyl)cyclopentanecarbonitrile

Comparison: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile stands out due to the presence of both fluorine and methyl groups on the phenyl ring, which enhances its reactivity and selectivity compared to similar compounds. The fluorine atom increases the compound’s electronegativity, while the methyl group provides steric hindrance, making it unique in its chemical behavior and applications.

Properties

Molecular Formula

C13H14FN

Molecular Weight

203.25 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C13H14FN/c1-10-6-11(8-12(14)7-10)13(9-15)4-2-3-5-13/h6-8H,2-5H2,1H3

InChI Key

ZQZAFSOBUPGFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CCCC2)C#N

Origin of Product

United States

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